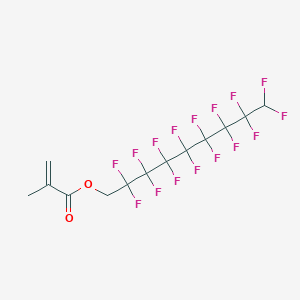

1H,1H,9H-Hexadecafluorononyl methacrylate

Descripción general

Descripción

1H,1H,9H-Hexadecafluorononyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty coatings, adhesives, and surface treatments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,9H-Hexadecafluorononyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1H,1H,9H-Hexadecafluorononyl methacrylate can undergo various chemical reactions, including:

Polymerization: It can be polymerized to form fluorinated polymers with unique properties.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed.

Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products

Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.

Substitution Reactions: Fluorinated derivatives with various functional groups.

Addition Reactions: Adducts with enhanced properties for specific applications.

Aplicaciones Científicas De Investigación

1H,1H,9H-Hexadecafluorononyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.

Biology: Employed in the development of biocompatible coatings for medical devices.

Medicine: Utilized in drug delivery systems due to its unique properties.

Industry: Applied in the production of specialty coatings, adhesives, and surface treatments for enhanced performance.

Mecanismo De Acción

The mechanism of action of 1H,1H,9H-Hexadecafluorononyl methacrylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The fluorinated groups interact with hydrophobic regions of target molecules, enhancing binding affinity.

Pathways Involved: The compound can modulate surface properties, leading to improved adhesion, reduced friction, and increased resistance to environmental factors.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Uniqueness

1H,1H,9H-Hexadecafluorononyl methacrylate stands out due to its specific balance of fluorine content and methacrylate functionality. This balance provides a unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications.

Actividad Biológica

1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) is a fluorinated methacrylate compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article reviews the biological activity of HDFNMA, highlighting its interactions with biological systems, potential toxicological effects, and applications in medical and industrial contexts.

HDFNMA is characterized by a long fluorinated carbon chain, which imparts distinctive hydrophobic and oleophobic properties. Its structure can be represented as follows:

This compound is synthesized through the polymerization of methacrylic acid derivatives, leading to materials with enhanced chemical stability and resistance to biofouling.

Toxicological Studies

Research has indicated that HDFNMA exhibits low toxicity in various biological assays. For instance, a study involving cell viability assays demonstrated that HDFNMA did not significantly affect the proliferation of human fibroblast cells at concentrations up to 100 µg/mL. However, further investigation is necessary to assess its long-term effects and potential bioaccumulation in living organisms .

Allergic Reactions

A notable case study reported an allergic reaction associated with dental materials containing methacrylate compounds. Although HDFNMA was not directly implicated, it highlights the importance of understanding the allergenic potential of methacrylate derivatives. In this case, a patient experienced acute facial swelling after exposure to resin materials that included similar compounds . This underscores the need for caution when using fluorinated methacrylates in medical applications.

Antimicrobial Properties

HDFNMA has been incorporated into polymer surfaces designed to reduce microbial adhesion. Studies have shown that surfaces treated with HDFNMA demonstrate a significant reduction in bacterial colonization compared to untreated surfaces. Specifically, biofilm formation by Pseudomonas aeruginosa was reduced by over 90% on slippery surfaces coated with HDFNMA within 24 hours . This property makes HDFNMA a candidate for applications in medical devices where biofilm formation poses a risk.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Cell Viability Assay | No significant cytotoxicity observed at ≤100 µg/mL | Suggests safety for biomedical applications |

| Allergic Reaction Case | Patient developed acute swelling post-exposure to resin containing methacrylates | Highlights potential allergenic effects of similar compounds |

| Antimicrobial Surface Study | >90% reduction in biofilm formation on HDFNMA-treated surfaces | Potential use in coatings for medical devices |

Medical Devices

Due to its biocompatibility and antimicrobial properties, HDFNMA is being explored for use in coatings for medical devices such as catheters and implants. The reduction of microbial adhesion can lead to lower infection rates and improved patient outcomes.

Self-Lubricating Surfaces

The unique properties of HDFNMA also lend themselves to the development of self-lubricating surfaces. These surfaces can repel biological fluids and reduce friction, making them suitable for various industrial applications.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAENZTGUQXVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171538 | |

| Record name | 1H,1H,9H-perfluorononyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-46-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,9H-perfluorononyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of grafting 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) onto Polydimethylsiloxane (PDMS) membranes?

A: Grafting HDFNMA onto PDMS membranes significantly enhances their selectivity for volatile organic compounds (VOCs) like chlorinated hydrocarbons [, ]. This modification creates a microphase-separated structure within the membrane, comprising distinct regions of PDMS and grafted poly(HDFNMA) [, ]. This structure, characterized by its hydrophobic poly(HDFNMA) domains, proves particularly effective in separating VOCs from water through pervaporation.

Q2: Can HDFNMA be used to modify other membrane materials besides PDMS?

A: Yes, research indicates that HDFNMA can be incorporated into other polymers for membrane applications. For instance, studies have explored filling Poly(1-trimethylsilyl-1-propyne) (PMSP) membranes with poly(HDFNMA) []. Similar to its effect on PDMS, the addition of poly(HDFNMA) to PMSP also improves the separation performance for VOC/water mixtures, highlighting its versatility in membrane modification [].

Q3: What are the advantages of using radiation-induced grafting for incorporating HDFNMA onto PDMS membranes?

A: Utilizing a 60Co irradiation source for grafting HDFNMA offers several advantages. This method enables the simultaneous irradiation of the PDMS membrane and the HDFNMA solution, ensuring efficient graft polymerization []. Notably, this technique allows for controlling the degree of grafting, with the outer surface of the hollow fiber typically exhibiting a higher degree of grafting than the inner surface []. This controlled modification contributes to the tailored performance of the resulting membranes for specific separation applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.